

# Application of Isobutyraldehyde Diethyl Acetal in Fragrance Chemistry

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## Compound of Interest

Compound Name: *Isobutyraldehyde Diethyl Acetal*

Cat. No.: *B158584*

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## Introduction

**Isobutyraldehyde diethyl acetal** (CAS No. 1741-41-9) is a fragrance ingredient valued for its unique olfactory profile and fixative properties. Chemically, it is an acetal formed from isobutyraldehyde and ethanol. This application note provides a comprehensive overview of its use in fragrance chemistry, including its olfactory characteristics, synthesis, and application in fragrance formulations. The information is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development.

## Olfactory Properties

**Isobutyraldehyde diethyl acetal** is characterized by a multifaceted odor profile that makes it a versatile ingredient in perfumery. Its scent is primarily described as a combination of fruity, floral, and sweet notes, with a fresh and green undertone.<sup>[1]</sup> This complexity allows it to be used in a variety of fragrance compositions to impart a natural and uplifting character.

Key Odor Descriptors:

- **Fruity:** Evokes the scent of ripe fruits.
- **Floral:** Adds a light, blooming floralcy.
- **Sweet:** Provides a subtle sweetness without being overpowering.
- **Green:** Contributes a fresh, natural, and slightly leafy nuance.

In addition to its primary scent characteristics, **isobutyraldehyde diethyl acetal** also functions as a fixative in perfumes.<sup>[1]</sup> This means it helps to prolong the evaporation of other, more volatile fragrance components, thereby increasing the longevity of the overall scent on the skin.<sup>[1]</sup>

## Data Presentation

### Physical and Chemical Properties

A summary of the key physical and chemical properties of **isobutyraldehyde diethyl acetal** is provided in Table 1. This data is essential for formulation chemists to ensure compatibility with other fragrance ingredients and solvents.

Property	Value	Reference
CAS Number	1741-41-9	<sup>[1]</sup>
Molecular Formula	C8H18O2	<sup>[1]</sup>
Molecular Weight	146.23 g/mol	<sup>[1]</sup>
Appearance	Clear, colorless liquid	<sup>[1]</sup>
Boiling Point	138 °C	<sup>[1]</sup>
Density	0.82 g/cm <sup>3</sup>	<sup>[1]</sup>
Flash Point	22 °C	<sup>[1]</sup>
Vapor Pressure	8.53 mmHg at 25°C	<sup>[1]</sup>
Refractive Index	n <sub>20/D</sub> 1.394	<sup>[1]</sup>

### Catalytic Activity in Synthesis

The synthesis of **isobutyraldehyde diethyl acetal** is typically achieved through the acid-catalyzed reaction of isobutyraldehyde with ethanol. Various catalysts can be employed, with differing levels of activity. Table 2 provides a qualitative comparison of the catalytic activity of selected catalysts. Methanesulfonic acid demonstrates the highest activity, while metal methanesulfonates offer the advantage of easier post-reaction workup and catalyst recycling.<sup>[2]</sup>

Catalyst	Relative Catalytic Activity	Advantages
Methanesulfonic acid	Highest	High reaction rate
Mn(CH <sub>3</sub> SO <sub>3</sub> ) <sub>2</sub>	High	Recyclable, avoids acid corrosion, simplified post-treatment
Zn(CH <sub>3</sub> SO <sub>3</sub> ) <sub>2</sub>	Medium-High	Recyclable, avoids acid corrosion, simplified post-treatment
Ni(CH <sub>3</sub> SO <sub>3</sub> ) <sub>2</sub>	Medium	Recyclable, avoids acid corrosion, simplified post-treatment
Cu(CH <sub>3</sub> SO <sub>3</sub> ) <sub>2</sub>	Low	Recyclable, avoids acid corrosion, simplified post-treatment

## Experimental Protocols

### Synthesis of Isobutyraldehyde Diethyl Acetal

This protocol describes a general laboratory-scale synthesis of **isobutyraldehyde diethyl acetal**.

Materials:

- Isobutyraldehyde (0.12 mol, 10 mL)
- Anhydrous Ethanol (0.72 mol, 42 mL)
- Acid Catalyst (e.g., methanesulfonic acid or a methanesulfonate salt)
- Sodium carbonate solution
- Anhydrous Calcium Chloride (CaCl<sub>2</sub>)
- Three-necked flask

- Thermometer
- Reflux condenser
- Separator (e.g., Dean-Stark trap)
- Magnetic stirrer and stir bar
- Heating mantle

#### Procedure:

- Set up the three-necked flask with the thermometer, reflux condenser, and separator.
- To the flask, add isobutyraldehyde (0.12 mol), anhydrous ethanol (0.72 mol), and the selected catalyst.
- Heat the mixture under magnetic stirring for approximately 1 hour.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Recover the excess ethanol, for example, by distillation.
- Wash the organic phase twice with a sodium carbonate solution to neutralize the acid catalyst.
- Wash the organic phase once with water.
- Dry the organic phase with anhydrous  $\text{CaCl}_2$ .
- Collect the final product by fractional distillation, collecting the fraction at 142-146°C.<sup>[2]</sup>

## Sensory Evaluation Protocol (Illustrative)

This protocol outlines a general method for the sensory evaluation of **isobutyraldehyde diethyl acetal** by a trained panel.

Objective: To characterize the odor profile and intensity of **isobutyraldehyde diethyl acetal**.

#### Materials:

- **Isobutyraldehyde diethyl acetal** (high purity)
- Odorless solvent (e.g., diethyl phthalate or ethanol)
- Glass smelling strips
- Sensory evaluation booths with controlled ventilation and lighting
- Data collection forms or software

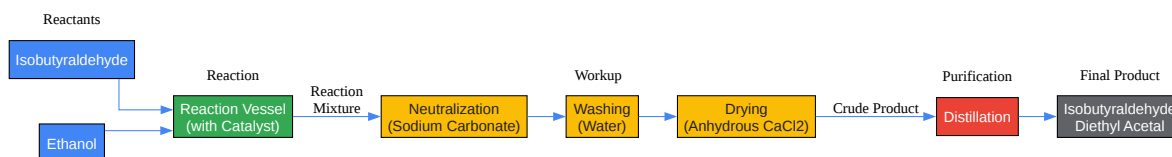
#### Panel:

- A panel of 8-12 trained sensory assessors with demonstrated proficiency in odor description and intensity rating.

#### Procedure:

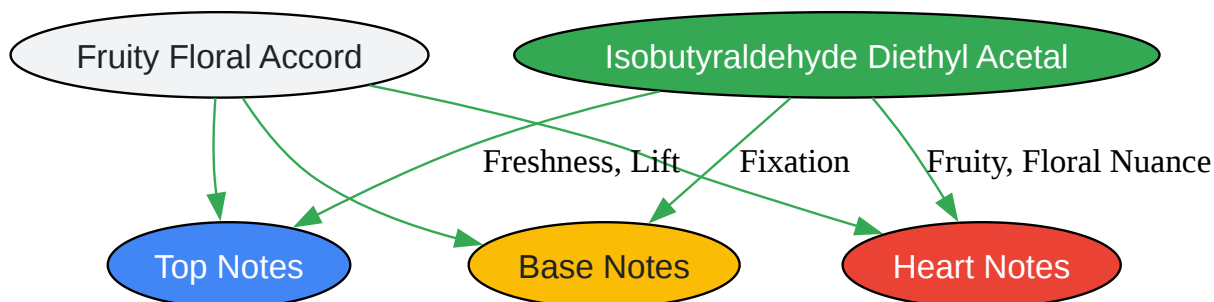
- **Sample Preparation:** Prepare a series of dilutions of **isobutyraldehyde diethyl acetal** in the chosen solvent (e.g., 10%, 5%, 1% in diethyl phthalate).
- **Evaluation:**
  - Dip a smelling strip into each dilution for a standardized amount of time.
  - Present the smelling strips to the panelists in a randomized and blind manner.
  - Panelists evaluate the odor of each sample at specified time intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the evolution of the scent.
- **Data Collection:** Panelists will rate the intensity of the overall scent and specific odor descriptors (e.g., fruity, floral, green, sweet) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong). They will also provide qualitative descriptions of the odor.
- **Data Analysis:** The collected data will be statistically analyzed to determine the mean intensity ratings for each descriptor and to generate an odor profile of the ingredient.

## Visualizations



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Caption: Synthesis workflow for **isobutyraldehyde diethyl acetal**.



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Caption: Role of **isobutyraldehyde diethyl acetal** in a fragrance accord.

## Conclusion

**Isobutyraldehyde diethyl acetal** is a valuable and versatile ingredient in the palette of the modern perfumer. Its complex odor profile, blending fruity, floral, sweet, and green notes, allows for its use in a wide range of fragrance applications. Furthermore, its efficacy as a fixative enhances the overall performance and longevity of a fragrance. The synthesis protocol provided offers a straightforward method for its preparation, with opportunities for optimization through catalyst selection. Further research into its sensory properties through detailed panel

evaluations will continue to unlock its full potential in the creation of innovative and appealing fragrances.

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## References

- 1. Cas 1741-41-9, ISOBUTYRALDEHYDE DIETHYL ACETAL | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
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